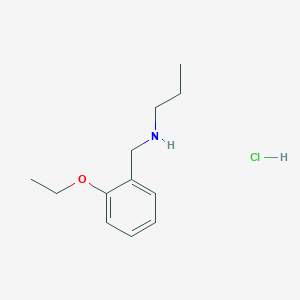

N-(2-Ethoxybenzyl)-1-propanamine hydrochloride

Übersicht

Beschreibung

N-(2-Ethoxybenzyl)-1-propanamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxybenzyl)-1-propanamine hydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2-Ethoxybenzyl)-1-propanamine hydrochloride can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an organic solvent.

Major Products:

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-Ethoxybenzyl)-1-propanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the effects of benzylamines on cellular processes. It can be used to investigate the role of amines in neurotransmission and receptor binding.

Medicine: this compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs that target specific receptors in the brain.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Ethoxybenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, including mood, cognition, and behavior.

Vergleich Mit ähnlichen Verbindungen

- N-(2-Methoxybenzyl)-1-propanamine hydrochloride

- N-(2-Chlorobenzyl)-1-propanamine hydrochloride

- N-(2-Fluorobenzyl)-1-propanamine hydrochloride

Comparison: N-(2-Ethoxybenzyl)-1-propanamine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and fluoro counterparts, the ethoxy group can enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems.

Biologische Aktivität

N-(2-Ethoxybenzyl)-1-propanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including pharmacological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

- Chemical Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

- CAS Number : 1049677-99-7

Recent studies suggest that this compound may act through several mechanisms:

- Modulation of Neurotransmitters : The compound has been shown to influence neurotransmitter systems, particularly by enhancing the uptake of glutamate in specific neuronal cultures. This suggests a role as a positive allosteric modulator (PAM) for glutamate transporters, particularly EAAT2, which is crucial for maintaining synaptic balance and preventing excitotoxicity .

- Anticonvulsant Activity : Preliminary investigations indicate that the compound exhibits broad-spectrum antiseizure activity in various animal models. It has demonstrated efficacy in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures, suggesting potential therapeutic applications in epilepsy .

In Vivo Studies

Research has highlighted the following findings from in vivo studies:

- Seizure Models : In mouse models, this compound showed significant protection against induced seizures at various dosages. The compound's ability to separate antiseizure activity from central nervous system (CNS) adverse effects indicates a favorable safety profile .

- ADME-Tox Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles are promising, showing good permeability and metabolic stability without significant hepatotoxicity .

In Vitro Studies

In vitro assays have revealed:

- Glutamate Transport Modulation : The compound enhances glutamate uptake in primary glial cultures, indicating its potential role in neuroprotection and modulation of excitatory neurotransmission .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Anticonvulsant Efficacy :

- Safety Assessment :

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticonvulsant | Effective in MES and PTZ models; dose-dependent efficacy observed |

| Neurotransmitter Modulation | Enhances glutamate uptake; acts as a PAM for EAAT2 |

| Safety Profile | NOAEL established at 320 mg/kg/day; no significant hepatotoxicity or acute toxicity found |

Eigenschaften

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEQNLHMZFTHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.